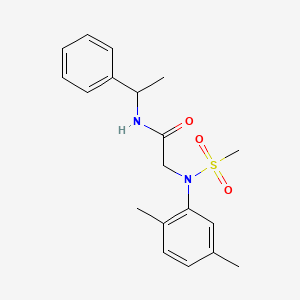
N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide, also known as Dimebolin, is a chemical compound that has been extensively studied for its potential in treating various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide is not fully understood. However, it has been suggested that N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide can modulate several neurotransmitter systems, including cholinergic, glutamatergic, and dopaminergic systems. N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide can also enhance the expression of neurotrophic factors, which can promote neuronal survival and growth.
Biochemical and Physiological Effects:
N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has been shown to have several biochemical and physiological effects, including reducing oxidative stress, inhibiting the formation of beta-amyloid plaques, and reducing neuroinflammation. N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide can also improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide in lab experiments is its neuroprotective properties, which can prevent or slow down the progression of neurodegenerative diseases. However, one of the limitations of using N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide is its low solubility in water, which can make it difficult to administer in certain experimental setups.
Direcciones Futuras
For research on N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide include investigating its potential in treating other neurological disorders, developing more potent derivatives, and determining the optimal dosage and administration in humans.
Métodos De Síntesis
The synthesis method of N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide involves the reaction of 2,5-dimethylphenylmagnesium bromide with methylsulfonyl chloride, followed by the reaction with N-(1-phenylethyl)glycine. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has been extensively studied for its potential in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Several studies have shown that N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has neuroprotective properties, which can prevent or slow down the progression of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(2,5-dimethyl-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-14-10-11-15(2)18(12-14)21(25(4,23)24)13-19(22)20-16(3)17-8-6-5-7-9-17/h5-12,16H,13H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXKIRJTRPUWBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NC(C)C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

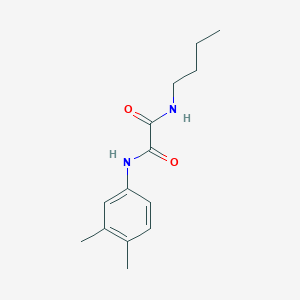

![1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B4925758.png)
![N-(2-ethylphenyl)-4-methyl-5-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B4925768.png)
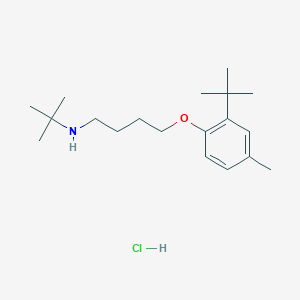

![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4925779.png)
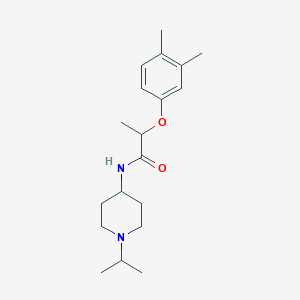
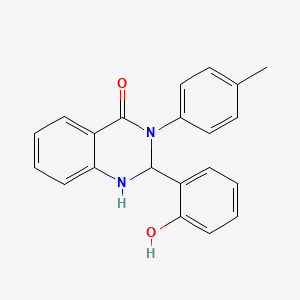
![5-acetyl-2-[(2-ethoxyethyl)thio]-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4925809.png)
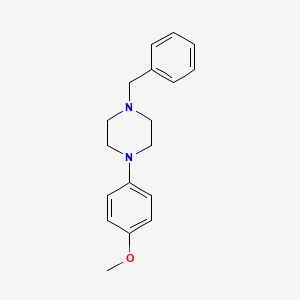
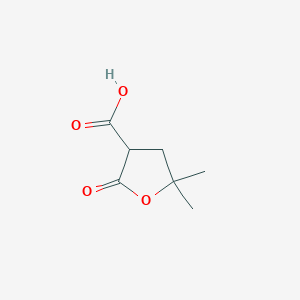
![N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4925826.png)
![3-(2-chlorophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4925830.png)